Home > Products > Screening Compounds P135521 > Barnidipine-d4 Hydrochloride
Barnidipine-d4 Hydrochloride - 117131-01-8

Barnidipine-d4 Hydrochloride

Catalog Number: EVT-1201187
CAS Number: 117131-01-8
Molecular Formula: C27H30ClN3O6
Molecular Weight: 532 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Barnidipine Hydrochloride

Compound Description: Barnidipine hydrochloride is a long-acting dihydropyridine calcium channel blocker used to treat hypertension. [, , , , , , , , , , , , , , , , ] It acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of Barnidipine hydrochloride. []

(R)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate

Compound Description: This compound is the resolved enantiomer of the key intermediate in Barnidipine Hydrochloride synthesis. [] It is obtained by resolution with quinidine.

Relevance: The use of the (R)-enantiomer emphasizes the stereospecificity involved in synthesizing Barnidipine hydrochloride. [] This stereoselectivity is crucial for the biological activity of Barnidipine hydrochloride and, by extension, Barnidipine-d4 hydrochloride.

(S)-N-benzyl-3-hydroxy-pyrrolidine

Compound Description: This compound is another crucial reagent in the final steps of Barnidipine Hydrochloride synthesis. []

Relevance: This reagent reacts with the (R)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate to form the final Barnidipine structure. [] This reaction highlights the importance of specific functional groups and their spatial arrangement in constructing the pharmacologically active Barnidipine hydrochloride and, subsequently, its deuterated analog, Barnidipine-d4 hydrochloride.

Impurities of Barnidipine Hydrochloride

Compound Description: During the synthesis of Barnidipine hydrochloride, four impurities were identified and characterized. [] These impurities are structurally related to Barnidipine hydrochloride and may provide insights into its synthesis, stability, and potential side effects.

Relevance: The identification and characterization of these impurities are essential for quality control in the manufacturing process of Barnidipine hydrochloride. [] By understanding the formation and structure of these impurities, researchers can optimize synthetic routes to minimize their production and ensure the purity of Barnidipine hydrochloride and, potentially, Barnidipine-d4 hydrochloride.

Barnidipine Hydrochloride-β-Cyclodextrin Inclusion Complexation

Compound Description: This complex aims to improve the dissolution rate of Barnidipine hydrochloride. []

Relevance: This formulation highlights the challenges associated with the delivery and bioavailability of Barnidipine hydrochloride. [] While not a direct structural analog, the inclusion complex demonstrates efforts to modify the pharmacokinetic properties of Barnidipine hydrochloride, which are likely relevant to understanding the behavior of Barnidipine-d4 hydrochloride in biological systems.

YM-09730-5

Compound Description: YM-09730-5 is a potent and long-acting calcium antagonist. [] It is structurally very similar to Barnidipine hydrochloride, with the primary difference being the presence of a methyl ester group in YM-09730-5 instead of the 1-benzyl-3-pyrrolidinyl methyl ester group in Barnidipine hydrochloride.

Overview

Barnidipine-d4 hydrochloride is a deuterated form of barnidipine hydrochloride, which is primarily utilized as a long-acting dihydropyridine calcium channel blocker. This compound is significant in the treatment of hypertension due to its ability to inhibit calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure. The presence of deuterium in barnidipine-d4 allows for enhanced stability and tracking in pharmacokinetic studies, making it valuable for research applications.

Source and Classification

Barnidipine-d4 hydrochloride is a synthetic compound derived from barnidipine hydrochloride through deuteration processes. It falls under the classification of calcium channel blockers, specifically within the dihydropyridine class. These compounds are characterized by their ability to selectively block L-type calcium channels, which are vital for muscle contraction and neurotransmitter release.

Synthesis Analysis

The synthesis of barnidipine hydrochloride involves several key steps:

  1. Initial Reaction: 3-hydroxypropionitrile reacts with ketene dimer in the presence of an organic alkali catalyst, typically triethylamine. This reaction occurs at temperatures between 30°C and 90°C for several hours to yield an intermediate compound.
  2. Condensation: The intermediate undergoes condensation with m-nitrobenzaldehyde under controlled temperatures (15°C to 70°C) to form another intermediate.
  3. Formation of Dihydropyridine: The subsequent reaction with beta-amino ethyl crotonate leads to the formation of the dihydropyridine structure.
  4. Hydrolysis and Resolution: Hydrolysis of this compound yields a chiral product, which is then resolved using a chiral resolving agent like cinchonine.
  5. Final Steps: The final compound is obtained by reacting the resolved product with benzyl pyrrole alcohol followed by treatment with hydrochloric acid to produce barnidipine hydrochloride .

Technical Details

  • Reaction Conditions: Each step has specific temperature and time requirements for optimal yield.
  • Solvents Used: Various solvents such as ethyl acetate, methanol, and acetonitrile are employed throughout the synthesis process.
Molecular Structure Analysis

Barnidipine-d4 hydrochloride possesses a complex molecular structure typical of dihydropyridine derivatives. Its molecular formula includes deuterated carbon atoms, which are denoted in its structural representation.

Structural Data

  • Molecular Formula: C20_{20}H22_{22}D4_4N2_2O5_5Cl
  • Molecular Weight: Approximately 392.88 g/mol
  • Key Functional Groups: The structure includes a dihydropyridine ring, nitrophenyl group, and several ester functionalities.
Chemical Reactions Analysis

Barnidipine-d4 hydrochloride can participate in various chemical reactions typical for calcium channel blockers. Notably:

  1. Dehydrogenation: Under oxidative conditions, barnidipine can be converted into pyridine derivatives.
  2. Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, which is crucial during its synthesis and degradation studies.
  3. Salt Formation: Barnidipine hydrochloride can form salts with various acids, enhancing its solubility and stability .

Technical Details

  • Analytical Techniques: High-performance liquid chromatography (HPLC) is commonly used to analyze purity and identify impurities during synthesis.
Mechanism of Action

The mechanism of action for barnidipine-d4 hydrochloride involves the selective blockade of L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes:

  1. Calcium Influx Inhibition: By binding to these channels, barnidipine prevents calcium ions from entering the cells.
  2. Vasodilation: This inhibition leads to relaxation of vascular smooth muscles, resulting in vasodilation and decreased blood pressure.
  3. Cardiac Effects: Additionally, it reduces cardiac contractility, further contributing to its antihypertensive effects .

Process Data

  • Onset of Action: Typically observed within hours after administration.
  • Duration of Effect: Long-lasting effects make it suitable for once-daily dosing.
Physical and Chemical Properties Analysis

Barnidipine-d4 hydrochloride exhibits specific physical and chemical properties that are essential for its application:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Deuteration enhances stability against photodegradation compared to non-deuterated forms.

Relevant Data

  • Melting Point: Approximately 150°C to 160°C.
  • pH Range: Stable within a pH range of 4 to 7 .
Applications

Barnidipine-d4 hydrochloride serves several important scientific uses:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately in biological systems.
  2. Drug Development: Utilized in the development of new formulations or combinations that enhance therapeutic efficacy against hypertension.
  3. Quality Control: The identification and characterization of impurities during barnidipine production are crucial for ensuring drug safety and efficacy .
Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

Barnidipine-d4 hydrochloride is a deuterated analog of the dihydropyridine calcium channel blocker barnidipine hydrochloride, which is chemically designated as methyl (3S)-1-benzylpyrrolidin-3-yl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride [9]. The molecular architecture centers on the 1,4-dihydropyridine (1,4-DHP) ring system, which serves as the pharmacophoric core essential for calcium channel blocking activity. The non-deuterated parent compound (C~27~H~29~N~3~O~6~·HCl) possesses a molecular weight of 528.00 g/mol and displays specific stereochemical features with two chiral elements: the C4 position of the dihydropyridine ring and the C3 position of the pyrrolidine moiety, both exhibiting (S)-configuration [9]. This defined stereochemistry is critical for optimal interaction with L-type calcium channels, as evidenced by barnidipine's high binding affinity (K~i~ = 0.21 nmol/L for [³H]isradipine binding sites) [8]. The molecular structure incorporates key substituents including a meta-nitrophenyl ring at C4, ester linkages at C3 and C5, and a benzyl-substituted pyrrolidine group that collectively influence receptor affinity and pharmacokinetic behavior [4].

Table 1: Fundamental Structural Characteristics of Barnidipine Hydrochloride

CharacteristicSpecification
Systematic NameMethyl (3S)-1-benzylpyrrolidin-3-yl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
Molecular Formula (Parent)C~27~H~29~N~3~O~6~·HCl
Molecular Weight (Parent)528.00 g/mol
Chiral CentersC4 of DHP ring, C3 of pyrrolidine ring
Absolute Configuration(4S, 3'S)
Pharmacophoric Core1,4-Dihydropyridine
Key Functional Groupsmeta-Nitrophenyl, Diester, Benzylpyrrolidine, HCl salt

Isotopic Labeling Strategy (Deuteration at Position-d4)

The deuterium labeling strategy in barnidipine-d4 hydrochloride targets specific methyl groups on the dihydropyridine ring, replacing four hydrogen atoms with deuterium atoms. The -d4 designation indicates deuteration at both C2 and C6 methyl groups (2,6-dimethyl-d~6~), with each methyl group contributing two deuterium atoms (-C~2~D~3~ and -C~6~D~3~) [9]. This strategic deuteration focuses on metabolically vulnerable sites while maintaining the compound's stereochemical integrity and pharmacological activity. The synthetic pathway likely involves: (1) Preparation of deuterated precursors such as deuterated acetoacetic acid esters or deuterated acetylacetone; (2) Hantzsch-type condensation using deuterated intermediates under controlled conditions to prevent deuterium exchange; and (3) Stereoselective esterification followed by salt formation [4] [6]. The deuterium incorporation serves as a stable isotopic label that minimally perturbs molecular geometry and electronic properties due to deuterium's near-identical atomic radius to protium (approximately 0.5% difference in bond length for C-D vs C-H bonds). However, the increased bond strength of C-D bonds (approximately 1-2 kcal/mol stronger than C-H bonds) significantly alters kinetic parameters of metabolic transformations, particularly oxidative processes mediated by cytochrome P450 enzymes [6].

Comparative Analysis with Non-Deuterated Barnidipine Hydrochloride

Deuteration induces subtle but analytically significant alterations in barnidipine's physicochemical properties while preserving its core structural and stereochemical features. The primary physicochemical changes include a marginal increase in molecular mass (approximately 4 atomic mass units) and minor alterations in lipophilicity. Computational modeling predicts a logP increase of approximately 0.1-0.2 log units due to deuterium's slightly higher hydrophobicity compared to protium. These changes manifest in measurable differences in solubility parameters and crystalline lattice energy, as evidenced by variations in melting point profiles [9].

Table 2: Comparative Physicochemical Properties of Barnidipine and Barnidipine-d4 Hydrochloride

PropertyBarnidipine HClBarnidipine-d4 HClAnalytical Significance
Molecular Weight528.00 g/mol~532.04 g/molMS differentiation (Δm/z = 4)
Melting Point226-228°C~227-229°CCrystallinity similarity
Specific Rotation (c=1, MeOH)+116.4°+116.2° to +116.6°Stereochemical integrity preservation
Calculated logP (Neutral Form)~3.8~3.9Minimal lipophilicity increase
Water SolubilityInsolubleInsolubleSimilar formulation challenges
DMSO Solubility≥16.3 mg/mL~16.1 mg/mLComparable solution behavior

Pharmacokinetically, deuterium substitution at the methyl positions significantly enhances metabolic stability. The 2,6-dimethyl groups represent sites of potential oxidative metabolism through hydroxylation followed by oxidation to carboxylic acids. Deuteration reduces the rate of these metabolic transformations via the primary kinetic isotope effect, potentially extending elimination half-life. Preclinical studies with non-deuterated barnidipine hydrochloride demonstrate a plasma half-life (t~1/2β~) of 0.6 hours in rats and 4.1 hours in dogs following intravenous administration [8]. Barnidipine-d4 hydrochloride is expected to exhibit reduced clearance and increased AUC values at equivalent doses due to attenuated first-pass metabolism. Additionally, deuterium substitution may influence degradation pathways—particularly photodegradation and aromatization to pyridine derivatives—as observed in impurity profiling studies of non-deuterated barnidipine where dehydrogenation products (m/z 489.0, Δ-2 amu) were identified under stress conditions [4] [6].

Crystallographic and Spectroscopic Validation

Structural validation of barnidipine-d4 hydrochloride employs complementary spectroscopic and chromatographic techniques capable of confirming both deuteration patterns and stereochemical integrity. High-resolution mass spectrometry (HRMS) provides definitive confirmation of deuterium incorporation through the molecular ion pattern. The non-deuterated compound exhibits [M+H]+ at m/z 492.2128 (C~27~H~30~N~3~O~6~+), while barnidipine-d4 hydrochloride shows a corresponding [M+H]+ ion at m/z 496.2402 (C~27~H~26~D~4~N~3~O~6~+), confirming the presence of four deuterium atoms [4] [6]. The characteristic absence of protium signals from the C2 and C6 methyl groups in ¹H-NMR spectroscopy provides direct evidence of deuteration efficiency:

  • ¹H-NMR (400 MHz, DMSO-d~6~): Disappearance of methyl singlets at δ ~2.30 ppm (C2-CH~3~) and δ ~2.32 ppm (C6-CH~3~)
  • ¹³C-NMR (101 MHz, DMSO-d~6~): Retention of quaternary carbon signals at δ ~104.5 ppm (C4), δ ~148.2 ppm (C2), δ ~147.9 ppm (C6) with characteristic triplet splitting (²J~CD~ ≈ 25 Hz) for C2 and C6 due to deuterium coupling
  • FT-IR: Identical carbonyl stretches (ν~C=O~ 1725, 1702 cm⁻¹) confirming unaltered ester functionalities

Chromatographic validation employs reversed-phase HPLC methods using C18 columns (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 × 4.6 mm, 5 µm) capable of resolving barnidipine-d4 hydrochloride from non-deuterated analogs and potential impurities. The deuterated compound exhibits a marginally increased retention time (RRT ≈ 1.02-1.05 relative to barnidipine) consistent with its slightly enhanced lipophilicity [6]. X-ray powder diffraction (XRPD) analyses of the hydrochloride salt form confirm isostructural characteristics with the non-deuterated compound, showing identical major diffraction peaks at 2θ = 8.7°, 12.3°, 15.8°, 17.4°, and 21.6° [9]. This crystallographic similarity indicates that deuteration does not significantly alter the crystal packing or salt formation characteristics.

Table 3: Spectroscopic and Chromatographic Differentiation of Barnidipine and Barnidipine-d4

Analytical MethodBarnidipine HCl CharacteristicsBarnidipine-d4 HCl Characteristics
HRMS ([M+H]+)m/z 492.2128 (C~27~H~30~N~3~O~6~+)m/z 496.2402 (C~27~H~26~D~4~N~3~O~6~+)
¹H-NMR (Methyl Signals)δ 2.30 (s, 3H, C2-CH~3~), δ 2.32 (s, 3H, C6-CH~3~)Absence of methyl singlets in δ 2.30-2.35 region
¹³C-NMR (DHP Ring)δ 18.5 (C2-CH~3~), δ 18.7 (C6-CH~3~), δ 104.5 (C4)δ 18.5 (t, J~CD~=19 Hz, C2-CD~3~), δ 18.7 (t, J~CD~=19 Hz, C6-CD~3~)
HPLC Retention (C18)RRT 1.00RRT 1.02-1.05
XRPD Major Peaks8.7°, 12.3°, 15.8°, 17.4°, 21.6°Identical peak positions within ±0.1°

Properties

CAS Number

117131-01-8

Product Name

Barnidipine-d4 Hydrochloride

IUPAC Name

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C27H30ClN3O6

Molecular Weight

532 g/mol

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2;

InChI Key

XEMPUKIZUCIZEY-PKGTUVDMSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Synonyms

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic Acid 3-Methyl 5-[(3S)-1-(phenylmethyl)-3-(pyrrolidinyl-d4)] Ester Hydrochloride; [S-(R*,R*)]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 1-(P

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Isomeric SMILES

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.